4-(4-FLUOROBENZENESULFONYL)-N-METHYL-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-AMINE
Description
This compound features an oxazole core substituted at positions 2 and 5 with a 4-methylphenyl group and a sulfonamide-linked 4-fluorobenzene moiety, respectively. The N-methylation of the sulfonamide enhances lipophilicity, while the fluorophenyl group may improve metabolic stability and target binding through electronegative effects .
Properties
IUPAC Name |
4-(4-fluorophenyl)sulfonyl-N-methyl-2-(4-methylphenyl)-1,3-oxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3S/c1-11-3-5-12(6-4-11)15-20-17(16(19-2)23-15)24(21,22)14-9-7-13(18)8-10-14/h3-10,19H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJRONIKDEIXZCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)NC)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-FLUOROBENZENESULFONYL)-N-METHYL-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-AMINE typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 4-fluorobenzenesulfonyl chloride with N-methyl-2-(4-methylphenyl)-1,3-oxazole-5-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-FLUOROBENZENESULFONYL)-N-METHYL-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
4-(4-FLUOROBENZENESULFONYL)-N-METHYL-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-AMINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(4-FLUOROBENZENESULFONYL)-N-METHYL-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Modifications
a) Oxazole vs. Isoxazole Derivatives
- 4-Fluoro-N-([3-(4-methoxyphenyl)-5-isoxazolyl]methyl)benzenesulfonamide (C₁₇H₁₅FN₂O₄S, 362.38 g/mol ): Structural Difference: Isoxazole (O-atom at position 2) replaces oxazole (S-atom at position 3). The methoxyphenyl group may enhance solubility but reduce membrane permeability.
b) Oxazole vs. Thiazole Derivatives
- 2-(4-Chlorobenzenesulfonyl)-N-(3-methoxypropyl)-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine (C₁₉H₂₀ClN₃O₅S₂, 486.02 g/mol ): Structural Difference: Thiazole core (N-S heterocycle) replaces oxazole. Implications: Thiazoles are more basic, which may improve water solubility.
Sulfonamide Substituent Variations
a) Fluorophenyl vs. Ethylsulfonyl Groups
- N-[5-(Ethylsulfonyl)-2-methoxyphenyl]-5-[3-(2-pyridinyl)phenyl]-1,3-oxazol-2-amine (DrugBank DB07334 ): Structural Difference: Ethylsulfonyl and pyridyl groups replace fluorobenzenesulfonyl and methylphenyl. This compound’s bioactivity (e.g., kinase inhibition) may differ significantly.
b) Fluorophenyl vs. Chlorophenyl Groups
- N-((4-Allyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl)methyl)-4-chlorobenzenesulfonamide (C₁₉H₁₈ClFN₄O₂S₂, 452.95 g/mol ):
- Structural Difference : Chlorobenzenesulfonamide and triazole core vs. fluorobenzenesulfonamide and oxazole.
- Implications : The triazole’s hydrogen-bonding capacity and chlorine’s hydrophobicity may alter pharmacokinetics compared to the target compound.
Substituent Position and Bioactivity
- 5-[(4-Bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde O-(4-fluorobenzyl)oxime (ECHEMI ):
- Structural Difference : Bromophenylsulfanyl and pyrazole vs. fluorobenzenesulfonyl and oxazole.
- Implications : Bromine’s bulkiness may reduce membrane permeability, while the oxime group introduces polarity, affecting bioavailability.
Computational and Crystallographic Tools
Key Differentiators of the Target Compound
- Fluorine vs. Other Halogens : Fluorine’s electronegativity enhances hydrogen-bonding and metabolic stability compared to chlorine or bromine .
- Methylphenyl vs. Methoxyphenyl : The methyl group increases lipophilicity, favoring blood-brain barrier penetration, whereas methoxy groups improve solubility .
Biological Activity
The compound 4-(4-fluorobenzenesulfonyl)-N-methyl-2-(4-methylphenyl)-1,3-oxazol-5-amine is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article discusses its biological activity, mechanisms of action, and relevant case studies that highlight its pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 299.36 g/mol. The structure features a fluorobenzenesulfonyl group and an oxazole ring, which are critical for its biological interactions.
Antitumor Activity
Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, the fluorinated derivatives have shown potent inhibition against various cancer cell lines.
- IC50 Values : The compound's effectiveness can be measured by its IC50 value, which indicates the concentration required to inhibit cell growth by 50%. In related studies, fluorinated compounds demonstrated IC50 values in the low micromolar range against solid tumors.
The proposed mechanism of action involves:
- Enzyme Inhibition : Similar compounds have been identified as inhibitors of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival.
- Apoptosis Induction : The compound may promote apoptosis in cancer cells by activating intrinsic pathways, leading to cell cycle arrest and programmed cell death.
Study 1: Antiproliferative Effects
A study investigated the antiproliferative effects of a related sulfonamide on HepG2 liver cancer cells. The results showed significant inhibition with an IC50 value of 1.30 μM, indicating strong potential for therapeutic applications in hepatocellular carcinoma treatment .
Study 2: HDAC Inhibition
Another research focused on a structurally similar compound that acted as a potent HDAC3 inhibitor with an IC50 of 95.48 nM. This compound also demonstrated improved antitumor activity when combined with existing chemotherapeutics like taxol . These findings suggest that our target compound may share similar pathways and could be explored for combination therapies.
Data Table: Comparison of Biological Activities
| Compound | Target Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 4-(4-fluorobenzenesulfonyl)-N-methyl... | HepG2 | 1.30 | HDAC inhibition |
| Related Sulfonamide | Various Cancer Lines | Low μM | Apoptosis induction |
| Fluorinated Benzamide | Solid Tumors | 0.95 | HDAC inhibition |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
